molecular formula C9H13ClN2O3S B2994140 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride CAS No. 2219374-00-0

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride

Cat. No.: B2994140
CAS No.: 2219374-00-0
M. Wt: 264.72
InChI Key: KCABIFRDXGLXEK-UHFFFAOYSA-N
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Description

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3S It is a derivative of benzoic acid, where the carboxyl group is substituted with a dimethylsulfamidimidoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride typically involves the reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then converted to the desired product by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds, depending on the specific reaction conditions.

Scientific Research Applications

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition, particularly for enzymes involved in the metabolism of sulfonamides.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride is not well-characterized. it is likely that the compound exerts its effects through interactions with specific enzymes or receptors. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from functioning.

Comparison with Similar Compounds

Similar Compounds

    4-Guanidinobenzoic acid hydrochloride: This compound is structurally similar but contains a guanidine group instead of a dimethylsulfamidimidoyl group.

    4-Sulfamoylbenzoic acid: Another related compound, differing in the substitution pattern on the benzoic acid ring.

Uniqueness

4-(N,N-Dimethylsulfamidimidoyl)benzoic acid hydrochloride is unique due to the presence of the dimethylsulfamidimidoyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(dimethylaminosulfonimidoyl)benzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S.ClH/c1-11(2)15(10,14)8-5-3-7(4-6-8)9(12)13;/h3-6,10H,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCABIFRDXGLXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=N)(=O)C1=CC=C(C=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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